4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 68459-99-4
VCID: VC18495405
InChI: InChI=1S/C15H24O/c1-11(2)14(16)9-8-13-12(3)7-6-10-15(13,4)5/h7-9,11,13H,6,10H2,1-5H3/b9-8+
SMILES:
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one

CAS No.: 68459-99-4

Cat. No.: VC18495405

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one - 68459-99-4

Specification

CAS No. 68459-99-4
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
Standard InChI InChI=1S/C15H24O/c1-11(2)14(16)9-8-13-12(3)7-6-10-15(13,4)5/h7-9,11,13H,6,10H2,1-5H3/b9-8+
Standard InChI Key BFKQQVWLWQKHFZ-CMDGGOBGSA-N
Isomeric SMILES CC1=CCCC(C1/C=C/C(=O)C(C)C)(C)C
Canonical SMILES CC1=CCCC(C1C=CC(=O)C(C)C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pent-1-en-3-one chain (CH2=CH-C(O)-CH(CH3)-CH2-) linked to a 2,6,6-trimethylcyclohexenyl moiety. The cyclohexenyl group adopts a chair-like conformation with two methyl groups at the 2- and 6-positions, introducing steric hindrance that influences reactivity. The α,β-unsaturated ketone system (C=C-C=O) enables conjugation, reducing the electron density at the carbonyl carbon and facilitating nucleophilic additions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
IUPAC Name(E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
Boiling PointNot reported
Flash Point118°C (analogous compounds)
Vapor Pressure0.87 Pa at 25°C (analogous)
logKow (calculated)~4.7 (estimated from analogs)

The compound’s stereochemistry is critical; the (E)-configuration at the α,β-unsaturated ketone minimizes steric clashes between the cyclohexenyl and methyl groups, stabilizing the molecule. Computational studies using InChIKey BFKQQVWLWQKHFZ-CMDGGOBGSA-N confirm this spatial arrangement.

Synthesis and Manufacturing

Conventional Synthesis Routes

Industrial production typically involves aldol condensation between 2,6,6-trimethylcyclohexenecarbaldehyde and methyl ethyl ketone derivatives under basic conditions. Solvents such as dichloromethane or ethanol are employed to enhance reactant solubility, with yields optimized at 60–70°C. A representative reaction is:

RCHO + CH3COCH2CH3NaOHR-C(=O)-CH2-CH(CH3)-CH2-CH3[1]\text{RCHO + CH3COCH2CH3} \xrightarrow{\text{NaOH}} \text{R-C(=O)-CH2-CH(CH3)-CH2-CH3} \quad[1]

where R = 2,6,6-trimethylcyclohexenyl.

Catalytic Innovations

Recent advances utilize zeolite-based catalysts to improve regioselectivity. For instance, H-beta zeolites achieve 85% yield by directing the aldol adduct formation through pore confinement effects . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing energy efficiency .

Reactivity and Functional Transformations

Electrophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like Grignard reagents. For example, methylmagnesium bromide adds to the β-carbon, yielding a tertiary alcohol:

R-C(=O)-CH2-CH(CH3)-CH2-CH3 + CH3MgBr → R-C(-O-)-CH(CH3)-CH(CH3)-CH2-CH3[1]\text{R-C(=O)-CH2-CH(CH3)-CH2-CH3 + CH3MgBr → R-C(-O-)-CH(CH3)-CH(CH3)-CH2-CH3} \quad[1]

Oxidation and Reduction

  • Oxidation: Ozonolysis cleaves the double bond, producing a diketone intermediate that rearranges to carboxylic acids under acidic conditions .

  • Reduction: Catalytic hydrogenation (H2/Pd-C) saturates the enone system, generating a saturated ketone used in musk fragrances .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes, forming bicyclic derivatives. This reactivity is exploited in photoresist materials for microelectronics .

Industrial Applications

Fragrance Industry

The compound’s woody, amber-like odor profile makes it invaluable in perfumery. It constitutes 5–10% of premium floral fragrances, particularly those mimicking violet and iris . Its stability in alkaline media (e.g., soaps, detergents) is superior to analogous ionones, retaining 90% integrity after 6 months at pH 10 .

Table 2: Performance in Consumer Products

ApplicationpHStabilitysubstantivity (Hours)
Liquid Detergent9Good>72
Antiperspirant3.5Excellent48
Fabric Softener3Good96

Flavor Enhancer

At concentrations <10 ppm, it imparts fruity nuances to berry-flavored foods. Regulatory approvals include FEMA GRAS 2711, permitting use in baked goods and beverages .

Organic Synthesis Intermediate

The compound serves as a precursor to prostaglandin analogs. For instance, epoxidation of the cyclohexenyl ring followed by ring-opening yields diols used in antiviral drug synthesis .

Toxicological and Regulatory Profile

Acute Toxicity

  • Oral LD50: >2,000 mg/kg in rats (similar to β-ionone) .

  • Dermal Irritation: Mild erythema at 500 mg/cm² in guinea pigs .

Recent Research Developments

Biocatalytic Production

A 2024 study demonstrated asymmetric synthesis using Aspergillus niger ketoreductases, achieving 98% enantiomeric excess for the (R)-isomer . This green chemistry approach reduces reliance on petrochemical feedstocks.

Nanostructured Delivery Systems

Encapsulation in silica nanoparticles enhances thermal stability, enabling use in high-temperature applications like candle fragrances. Release kinetics show zero-order patterns over 120 hours .

Environmental Fate

Biodegradation studies indicate 80% mineralization within 28 days via soil microbiota, primarily through β-oxidation of the alkyl chain . The calculated half-life in aqueous systems is 15 days, posing low bioaccumulation risk (BCF = 47) .

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